molecular formula C22H30N6O4S2 B14475357 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate CAS No. 71873-55-7

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate

Cat. No.: B14475357
CAS No.: 71873-55-7
M. Wt: 506.6 g/mol
InChI Key: HSZFDMQDZKAMSW-UHFFFAOYSA-M
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Description

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate is a complex organic compound with a unique structure that includes a thiadiazole ring, an azo group, and a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with an aniline derivative. This step involves the reaction of the diazonium salt of the aniline derivative with the thiadiazole compound.

    Quaternization: The final step involves the quaternization of the resulting compound with trimethylamine to form the quaternary ammonium ion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides or amines can be used under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the azo group.

    Reduction: Amine derivatives.

    Substitution: Substituted quaternary ammonium compounds.

Scientific Research Applications

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The quaternary ammonium ion can interact with cell membranes, potentially disrupting their function. The thiadiazole ring may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium chloride
  • 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium bromide

Uniqueness

The uniqueness of 2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, azo group, and quaternary ammonium ion in a single molecule makes it distinct from other similar compounds.

Properties

CAS No.

71873-55-7

Molecular Formula

C22H30N6O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate

InChI

InChI=1S/C22H29N6S.H2O4S/c1-6-27(14-15-28(3,4)5)19-12-13-20(17(2)16-19)24-25-22-23-21(26-29-22)18-10-8-7-9-11-18;1-5(2,3)4/h7-13,16H,6,14-15H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

HSZFDMQDZKAMSW-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3)C.OS(=O)(=O)[O-]

Origin of Product

United States

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